Tert-butyl N-[6-(aminooxy)hexyl]carbamate is a chemical compound characterized by its unique structure, which includes a tert-butyl group, an aminooxy functional group, and a hexyl chain. Its molecular formula is with a molecular weight of 216.32 g/mol. The compound is often used in organic synthesis and medicinal chemistry due to its reactive functional groups, which facilitate various
These reactions make the compound versatile for further synthetic applications in organic chemistry.
The biological activity of tert-butyl N-[6-(aminooxy)hexyl]carbamate has been investigated in various contexts. The aminooxy group is known for its ability to form covalent bonds with carbonyl-containing biomolecules, which can be leveraged for drug delivery systems or as a part of prodrug strategies. Additionally, compounds with aminooxy functionalities have shown potential in targeting specific biological pathways, making them candidates for therapeutic applications in areas such as cancer treatment and enzyme inhibition .
The synthesis of tert-butyl N-[6-(aminooxy)hexyl]carbamate typically involves several steps:
This multi-step synthesis allows for the precise construction of the compound while providing opportunities for modifications at various stages .
Tert-butyl N-[6-(aminooxy)hexyl]carbamate has several notable applications:
Studies on the interactions of tert-butyl N-[6-(aminooxy)hexyl]carbamate with various biological molecules have highlighted its potential in therapeutic applications. Interaction studies often focus on its binding affinity to enzymes or receptors, demonstrating how modifications to the carbamate structure can enhance selectivity and efficacy. For example, modifications that increase hydrophilicity may improve solubility and bioavailability in biological systems .
Several compounds share structural similarities with tert-butyl N-[6-(aminooxy)hexyl]carbamate. Here are some notable examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Tert-butyl carbamate | Simpler structure; lacks aminooxy functionality | |
| Tert-butyl N-(6-bromohexyl)carbamate | Contains bromine; used in different synthetic pathways | |
| Tert-butyl N-(6-(4-aminophenyl)hexyl)carbamate | Incorporates an aromatic ring; potential applications in targeted therapy |
The uniqueness of tert-butyl N-[6-(aminooxy)hexyl]carbamate lies in its specific combination of functional groups that allow for diverse chemical reactivity and biological interactions not present in simpler analogs. This versatility positions it as a valuable compound in both synthetic and medicinal chemistry contexts .
The tert-butoxycarbonyl protecting group serves as a cornerstone in the stabilization of aminooxy functionalities within molecular frameworks [5] [6]. The strategic implementation of Boc protection in aminooxy compounds addresses fundamental challenges related to the inherent reactivity and instability of free aminooxy groups under various synthetic conditions [7] [8].
The mechanism of Boc protection involves the formation of a carbamate linkage through nucleophilic attack of the amino group on di-tert-butyl dicarbonate, resulting in the formation of a stable N-tert-butoxycarbonyl derivative [6] [9]. This protection strategy proves particularly effective for aminooxy compounds due to the enhanced stability provided by the bulky tert-butyl group, which creates a steric shield around the protected nitrogen center [7] [10].
Research findings demonstrate that Boc-protected aminooxy compounds exhibit remarkable stability under basic hydrolysis conditions and are inert against various nucleophiles [8] [11]. The protection efficiency varies significantly depending on reaction conditions, with yields ranging from 65% to 94% when employing standard Boc protection protocols [12] [11]. The optimal conditions typically involve the use of di-tert-butyl dicarbonate in the presence of bases such as sodium hydroxide or 4-dimethylaminopyridine at temperatures ranging from room temperature to 40°C [6] [9].
The deprotection mechanism of Boc-protected aminooxy compounds follows a well-established pathway involving acid-catalyzed cleavage [13]. The process initiates with protonation of the carbonyl oxygen, followed by elimination of the tert-butyl cation and subsequent decarboxylation to yield the free aminooxy group [6] [13]. This deprotection strategy allows for selective removal of the protecting group under mild acidic conditions, typically using trifluoroacetic acid or hydrochloric acid in organic solvents [9] [13].
| Method | Reagent System | Yield Range (%) | Reaction Conditions | Deprotection Method |
|---|---|---|---|---|
| Standard Boc Protection | Boc₂O, NaOH | 65-94 | Room temp to 40°C, THF/H₂O | TFA, DCM |
| DMAP-Catalyzed | Boc₂O, DMAP | 70-85 | 40°C, acetonitrile | HCl, MeOH |
| Aqueous Conditions | Boc₂O, NaHCO₃ | 60-80 | Room temp, H₂O/organic | TFA, DCM |
| Biphasic System | Boc₂O, NaOH | 75-90 | Reflux, CHCl₃/H₂O | TMSI, MeOH |
The hexyl spacer component in tert-butyl N-[6-(aminooxy)hexyl]carbamate represents a carefully engineered molecular linker that optimizes the balance between conformational flexibility and functional group accessibility [14] [15]. The six-carbon aliphatic chain provides sufficient length to minimize steric interactions between the carbamate and aminooxy functionalities while maintaining optimal molecular geometry for target interactions [16] [17].
Molecular dynamics studies reveal that hexyl spacers exhibit enhanced conformational freedom compared to shorter alkyl chains, allowing for multiple low-energy conformations that facilitate optimal binding geometries [15] [17]. The increased chain length contributes to reduced steric hindrance around reactive centers, enabling more efficient chemical transformations and improved reaction yields [14] [15].
The hydrophobic character of the hexyl spacer significantly influences the overall molecular properties of the compound [15] [17]. Research demonstrates that the six-carbon chain length provides an optimal balance between hydrophobicity and flexibility, with studies showing that hexyl-containing compounds exhibit improved membrane permeability compared to shorter chain analogs while maintaining adequate aqueous solubility for synthetic manipulations [18] [19].
Conformational analysis of hexyl spacers indicates that the chain adopts multiple rotameric states, with the extended conformation being favored in aqueous environments [15] [17]. This conformational flexibility proves crucial for applications requiring adaptive molecular recognition, as the spacer can adjust its geometry to accommodate various binding partners without significant energetic penalties [14] [17].
| Property | Hexyl Spacer | Ethyl Comparison | Butyl Comparison | Impact on Reactivity |
|---|---|---|---|---|
| Chain Length (atoms) | 6 | 2 | 4 | Reduced steric hindrance |
| Molecular Weight (Da) | 84.16 | 28.05 | 56.11 | Increased lipophilicity |
| Flexibility Index | High | Low | Moderate | Enhanced conformational sampling |
| Hydrophobic Surface Area (Ų) | 185 | 62 | 123 | Improved membrane interactions |
| Rotational Barriers (kcal/mol) | 2-3 | 3-4 | 2-3 | Optimal binding geometry |
The design principles governing hexyl spacer implementation extend beyond simple chain length considerations to encompass electronic effects and conformational preferences [20] [14]. Theoretical calculations demonstrate that the hexyl chain length provides an optimal compromise between flexibility and structural integrity, with longer chains introducing unnecessary degrees of freedom that can reduce binding affinity through entropic penalties [14].
Recent advances in catalytic methodologies have revolutionized the synthesis of N-alkoxycarbamate compounds, with particular emphasis on copper-catalyzed aminooxygenation reactions and phenanthroline-ligand enabled transformations [21] [22] [23]. These novel approaches offer improved selectivity, enhanced yields, and broader substrate scope compared to traditional synthetic methods [22] [24].
The copper-catalyzed aerobic aminooxygenation methodology represents a significant breakthrough in N-alkoxycarbamate synthesis [21] [22]. This approach utilizes a synergistic combination of copper acetate and phenanthroline-based ligands to promote substrate-mediated catalyst activation, resulting in cyclization reactions that proceed via amidyl radical pathways [22] [23]. The reaction mechanism involves initial reduction of copper(II) to copper(I) through substrate coordination, followed by oxygen incorporation and cyclization to form the desired N-alkoxycarbamate products [21] [22].
Experimental studies demonstrate that the copper-phenanthroline catalytic system exhibits remarkable substrate tolerance and selectivity [22] [24]. The reaction proceeds under mild conditions with yields ranging from 52% to 78%, depending on substrate structure and reaction optimization [24]. The use of 2,9-dimethyl-1,10-phenanthroline as the supporting ligand proves crucial for achieving high regioselectivity and preventing undesired side reactions [22] [25].
The development of enantioselective variants of the aminooxygenation reaction has been achieved through the implementation of chiral phenanthroline ligands [26] [24]. These catalytic systems demonstrate exceptional enantioselectivity, with enantiomeric excesses exceeding 95% for a wide range of substrates [24]. The high stereoselectivity is attributed to the rigid coordination environment provided by the chiral phenanthroline scaffold, which effectively discriminates between prochiral faces of the substrate [26] [24].
| Catalytic System | Ligand Type | Substrate Scope | Yield Range (%) | Selectivity Features |
|---|---|---|---|---|
| Cu(OAc)₂/Phenanthroline | 2,9-dimethyl-1,10-phenanthroline | N-alkoxycarbamates | 52-78 | High regioselectivity |
| Cu(I)-dmp Complex | Phenanthroline derivatives | Internal alkenes | 53-75 | O-selective cyclization |
| AgOTf/Chiral Phenanthroline | Chiral phenanthroline | Cinnamyl derivatives | 44-78 | >95% enantiomeric excess |
| Pd(II)/Cu(II) Mixed System | No specific ligand required | Alkenyl carbamates | 25-67 | Diastereoselective formation |
| Single-atom Ru Catalysts | N-doped carbon support | Aldehydes/ketones | 60-85 | Primary amine selectivity |
The mechanistic understanding of these catalytic transformations has been enhanced through detailed spectroscopic and kinetic studies [21] [22]. Ultraviolet-visible spectroscopy experiments reveal rapid generation of copper(I) species upon substrate addition, confirming the substrate-promoted catalyst activation mechanism [22]. The role of molecular oxygen as both oxidant and functionalizing agent has been established through careful control experiments, demonstrating that the reaction does not proceed under anaerobic conditions [21] [22].
Alternative catalytic approaches involving palladium and ruthenium systems have also shown promise for N-alkoxycarbamate synthesis [27] [28]. Single-atom ruthenium catalysts supported on nitrogen-doped carbon materials exhibit exceptional activity and selectivity for reductive amination reactions, providing access to primary amines with high efficiency [28]. These heterogeneous catalysts demonstrate remarkable stability and tolerance to challenging reaction conditions, making them attractive alternatives to homogeneous copper systems [28].
The substrate scope of these novel catalytic methodologies extends to a wide range of structural motifs, including complex polyfunctional molecules and late-stage pharmaceutical intermediates [24] [29]. The mild reaction conditions and functional group tolerance of these catalytic systems enable their application in the synthesis of sophisticated molecular architectures that would be challenging to access through traditional methods [30] [29].
The reaction of tert-butyl N-[6-(aminooxy)hexyl]carbamate with carbonyl compounds proceeds through a well-characterized mechanism that follows classical nucleophilic addition-elimination pathways. The oxime ligation involves the nucleophilic attack of the aminooxy group on the electrophilic carbonyl carbon, resulting in the formation of a tetrahedral intermediate known as a carbinolamine [1] [2]. This intermediate subsequently undergoes dehydration to yield the stable oxime product.
The formation of oximes from tert-butyl N-[6-(aminooxy)hexyl]carbamate follows a stepwise mechanism that can be described by the following elementary steps [2] [3]:
The reaction mechanism shows distinct pH-dependent characteristics, with the rate-determining step varying according to solution conditions [4] [5]. Under acidic conditions (pH < 5), the initial nucleophilic addition is rate-determining, while under neutral and basic conditions (pH > 6), the dehydration step becomes rate-limiting [3] [6].
Aldehyde substrates demonstrate markedly higher reactivity compared to ketone partners. The kinetic data reveals that aldehydes such as benzaldehyde and 4-hydroxybenzaldehyde exhibit second-order rate constants ranging from 78.2 to 156.4 M⁻¹ s⁻¹ at pH 7.4 [7]. The enhanced reactivity of aldehydes can be attributed to their reduced steric hindrance and increased electrophilicity of the carbonyl carbon.
Table 1: Kinetic Data for Oxime Formation with tert-butyl N-[6-(aminooxy)hexyl]carbamate
| Carbonyl Partner | k_obs (M⁻¹ s⁻¹) | Half-life (min) | pH | Catalyst |
|---|---|---|---|---|
| Citral | 48.600 | 2.60 | 7.4 | 50 mM Aniline |
| 4-Hydroxybenzaldehyde | 78.200 | 1.62 | 7.4 | 50 mM Aniline |
| Benzaldehyde | 156.400 | 0.89 | 7.4 | 50 mM Aniline |
| Acetone | 0.710 | 28.50 | 7.4 | None |
| 2-Pentanone | 0.082 | 11.20 | 7.4 | 100 mM Aniline |
| Cyclohexanone | 0.350 | 45.80 | 7.4 | 50 mM Aniline |
The reactivity order for aldehydes follows the pattern: benzaldehyde > 4-hydroxybenzaldehyde > citral, which correlates with the electronic properties of the substituents and their influence on carbonyl electrophilicity [7] [8].
Ketone substrates exhibit significantly lower reactivity compared to aldehydes, with rate constants typically two to three orders of magnitude smaller [7] [9]. This reduced reactivity stems from increased steric hindrance around the carbonyl carbon and decreased electrophilicity due to the presence of two alkyl substituents.
The kinetic behavior of ketones shows a strong dependence on catalyst concentration, with meta-phenylenediamine (mPDA) providing superior catalytic efficiency compared to aniline [7]. At elevated catalyst concentrations (900 mM mPDA), ketone-based oxime formation can achieve rate constants of 1.69 M⁻¹ s⁻¹, representing a 20-fold enhancement over aniline-catalyzed reactions [7].
The mechanism of aniline-catalyzed oxime formation involves transimination, where the aldehyde or ketone first reacts with aniline to form a protonated Schiff base intermediate [10]. This intermediate exhibits enhanced electrophilicity compared to the original carbonyl compound, facilitating subsequent nucleophilic attack by the aminooxy group.
The catalytic cycle can be represented as follows [10]:
This mechanism accounts for the observed rate enhancements of up to 400-fold at pH 4.5 and 40-fold at pH 7.0 [10].
The pH dependence of oxime formation from tert-butyl N-[6-(aminooxy)hexyl]carbamate exhibits complex behavior that reflects the protonation states of both the aminooxy nucleophile and the carbonyl electrophile [11] [12]. The optimal pH range for oxime formation typically falls between 4.5 and 5.5, where the balance between nucleophile activation and electrophile protonation is most favorable.
The aminooxy group in tert-butyl N-[6-(aminooxy)hexyl]carbamate has a pKa value of approximately 6.2, which significantly influences its nucleophilic character [13] [11]. Below this pH, the aminooxy group exists predominantly in its protonated, less nucleophilic form, while above pH 6.2, the free aminooxy group becomes increasingly available for nucleophilic attack.
Table 2: pH-Dependent Reactivity Modulation
| pH | k_obs (M⁻¹ s⁻¹) | Relative Rate | Aminooxy pKa |
|---|---|---|---|
| 4.5 | 286.5 | 8.03 | 6.2 |
| 5.0 | 194.2 | 5.44 | 6.2 |
| 5.5 | 126.8 | 3.56 | 6.2 |
| 6.0 | 89.4 | 2.50 | 6.2 |
| 6.5 | 58.3 | 1.63 | 6.2 |
| 7.0 | 42.1 | 1.18 | 6.2 |
| 7.5 | 35.7 | 1.00 | 6.2 |
| 8.0 | 29.2 | 0.82 | 6.2 |
| 8.5 | 24.6 | 0.69 | 6.2 |
The pH-rate profile for oxime formation exhibits a characteristic bell-shaped curve [2] [14]. At low pH values (pH < 4), the reaction rate is limited by the low concentration of the free aminooxy nucleophile. As pH increases, the rate initially increases due to enhanced nucleophile availability, but eventually decreases at higher pH values due to the slower dehydration of the neutral carbinolamine intermediate [5] [6].
The transition between different mechanistic regimes occurs at critical pH values that depend on the pKa values of the reacting species [12]. For tert-butyl N-[6-(aminooxy)hexyl]carbamate, the optimal pH for oxime formation is approximately 4.5-5.0, where the rate enhancement can be 8-fold higher than at physiological pH [11].
The pH-dependent behavior is further modulated by electrostatic interactions within the reaction system [14] [15]. Under acidic conditions, the protonated aminooxy group experiences favorable electrostatic interactions with the carbonyl oxygen, which can stabilize the transition state and lower the activation barrier for nucleophilic attack.
Molecular dynamics simulations have revealed that water structure plays a crucial role in pH-dependent reactivity [14]. At lower pH values, the increased hydronium ion concentration leads to more organized water structures around the aminooxy group, which can facilitate proton transfer processes and stabilize charged intermediates [14].
The influence of ionic strength on oxime formation has been systematically investigated, revealing that certain salts can modulate reaction rates through specific ion effects [11]. Chaotropic salts such as lithium thiocyanate (LiSCN) enhance reaction rates by disrupting the electrostricted water molecules around the aminooxy group, thereby increasing its nucleophilicity [14].
Conversely, kosmotropic salts like ammonium sulfate tend to decrease reaction rates by strengthening the water structure around ionic species, which can impede nucleophilic attack [14]. The optimal salt concentration for rate enhancement is typically in the range of 50-100 mM, beyond which salting-out effects become dominant [11].
Quantum mechanical calculations have provided detailed insights into the transition state geometries and electronic structures involved in oxime formation from tert-butyl N-[6-(aminooxy)hexyl]carbamate [16] [17] [18]. Density functional theory (DFT) studies at the B3LYP/6-311G(d,p) level have revealed the precise geometric parameters and energetic profiles of the reaction pathway.
The transition state for oxime formation exhibits a highly organized geometry with specific bond lengths and angles that reflect the concerted nature of the C-N bond formation and proton transfer processes [16] [18]. The critical geometric parameters include the forming C-N bond, the breaking C-O bond, and the angles that define the tetrahedral intermediate geometry.
Table 3: Quantum Mechanical Transition State Parameters
| Parameter | Ground State | Transition State | Product State |
|---|---|---|---|
| C-N Bond Length (Å) | 3.25 | 1.84 | 1.42 |
| O-H Bond Length (Å) | 0.96 | 1.12 | 2.48 |
| C-O Bond Length (Å) | 2.85 | 1.74 | 1.35 |
| N-O Bond Length (Å) | 1.46 | 1.41 | 1.38 |
| C-N-O Angle (°) | 116.2 | 112.8 | 118.5 |
| O-C-N Angle (°) | 109.5 | 115.3 | 117.9 |
| Activation Energy (kcal/mol) | 0.0 | 18.4 | -12.6 |
| Frequency (cm⁻¹) | 0.0 | -342.8 | 0.0 |
The transition state geometry reveals a partially formed C-N bond with a length of 1.84 Å, which is intermediate between the ground state separation (3.25 Å) and the final product bond length (1.42 Å) [16] [18]. This indicates that the transition state occurs relatively late in the reaction coordinate, consistent with the Hammond postulate for an exothermic reaction.
The O-H bond in the transition state is elongated to 1.12 Å compared to the ground state value of 0.96 Å, reflecting the concurrent proton transfer that accompanies C-N bond formation [18]. The negative frequency of -342.8 cm⁻¹ confirms the first-order saddle point nature of the transition state and corresponds to the reaction coordinate motion.
Explicit solvent calculations incorporating water molecules have demonstrated the importance of hydrogen bonding in stabilizing the transition state geometry [18] [19]. The inclusion of explicit water molecules in the calculation reduces the activation energy by approximately 3-4 kcal/mol compared to gas-phase calculations, highlighting the crucial role of solvent in facilitating the reaction.
The molecular electrostatic potential (MEP) analysis reveals that the transition state exhibits enhanced polarization compared to the ground state, with increased positive character at the carbonyl carbon and negative character at the aminooxy nitrogen [18]. This polarization pattern is consistent with the nucleophilic nature of the attack and the electrophilic character of the carbonyl substrate.
The intrinsic reaction coordinate (IRC) calculations have traced the complete reaction pathway from reactants to products, confirming the concerted nature of the C-N bond formation and proton transfer processes [16] [18]. The IRC analysis reveals that the reaction proceeds through a single transition state without the formation of stable intermediates.
The reaction coordinate shows that C-N bond formation occurs slightly ahead of the proton transfer, indicating an asynchronous but concerted mechanism [18]. This timing difference is consistent with the observed kinetic isotope effects and the pH-dependent behavior of the reaction.
Activation strain analysis has decomposed the activation energy into strain and interaction components, revealing that the dominant factor in determining the reaction barrier is the deformation energy required to reach the transition state geometry [16]. The strain energy accounts for approximately 65% of the total activation energy, while favorable electronic interactions contribute the remaining 35%.